![molecular formula C12H17NO3S B1352258 [1-(Benzenesulfonyl)piperidin-3-yl]methanol CAS No. 346691-49-4](/img/structure/B1352258.png)
[1-(Benzenesulfonyl)piperidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(Benzenesulfonyl)piperidin-3-yl]methanol” is a compound that belongs to the class of sulfonylpiperidine derivatives. It has a CAS Number of 346691-49-4 and a linear formula of C12H17NO3S . The IUPAC name for this compound is [1-(phenylsulfonyl)-3-piperidinyl]methanol .
Molecular Structure Analysis
The molecular weight of “[1-(Benzenesulfonyl)piperidin-3-yl]methanol” is 255.34 g/mol . The InChI code for this compound is 1S/C12H17NO3S/c14-10-11-5-4-8-13(9-11)17(15,16)12-6-2-1-3-7-12/h1-3,6-7,11,14H,4-5,8-10H2 .Chemical Reactions Analysis
While specific chemical reactions involving “[1-(Benzenesulfonyl)piperidin-3-yl]methanol” were not found in the search results, piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
“[1-(Benzenesulfonyl)piperidin-3-yl]methanol” is a solid with a melting point of 51 - 53 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds related to "[1-(Benzenesulfonyl)piperidin-3-yl]methanol" involves condensation reactions, typically using sulfonyl chlorides and piperidin-yl methanol derivatives in the presence of a solvent and a base. These reactions yield products that are then characterized by spectroscopic techniques, such as NMR and IR spectroscopy, and confirmed by X-ray crystallography. For instance, the synthesis and characterization of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol have been reported, showcasing detailed structural analysis through crystallography, revealing the compounds' molecular geometries and conformations, such as the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom (Benakaprasad et al., 2007); (Prasad et al., 2008).
Crystal Structure and Molecular Interactions
Research on these compounds also delves into their crystal structures and intermolecular interactions. Studies have demonstrated the presence of inter- and intramolecular hydrogen bonds, C—Cl···π, and π···π interactions, contributing to the stability and crystal packing of these molecules. For example, the thermal, optical, and structural properties of a compound similar to "[1-(Benzenesulfonyl)piperidin-3-yl]methanol" were explored, revealing its stability in a specific temperature range and the presence of various intermolecular interactions as confirmed by Hirshfeld surface analysis and density functional theory (DFT) calculations (Karthik et al., 2021).
Potential Biological Activities
Some derivatives of "[1-(Benzenesulfonyl)piperidin-3-yl]methanol" have been synthesized and studied for their potential biological activities. For instance, N-substituted derivatives of a closely related compound were synthesized and evaluated for their antimicrobial properties against Gram-negative and Gram-positive bacteria, showing moderate to significant activity (Khalid et al., 2016).
Safety and Hazards
The safety information for “[1-(Benzenesulfonyl)piperidin-3-yl]methanol” includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[1-(benzenesulfonyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c14-10-11-5-4-8-13(9-11)17(15,16)12-6-2-1-3-7-12/h1-3,6-7,11,14H,4-5,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZOHIYXGVKFJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409361 |
Source


|
| Record name | [1-(benzenesulfonyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Benzenesulfonyl)piperidin-3-yl]methanol | |
CAS RN |
346691-49-4 |
Source


|
| Record name | [1-(benzenesulfonyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


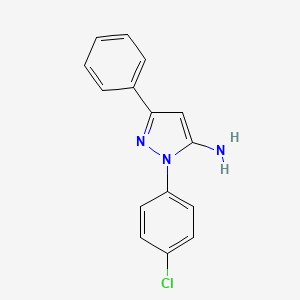
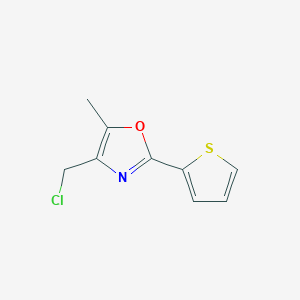
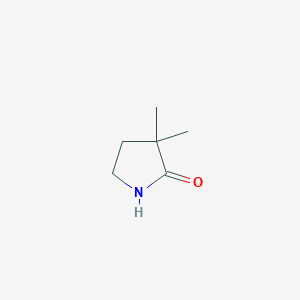
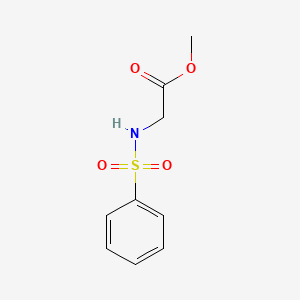
![N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(methylsulfonyl)oxy]amine](/img/structure/B1352187.png)
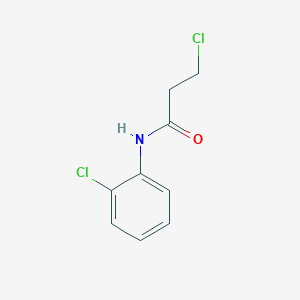
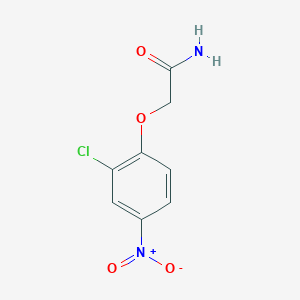

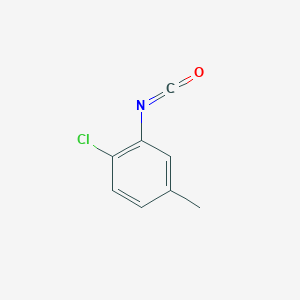
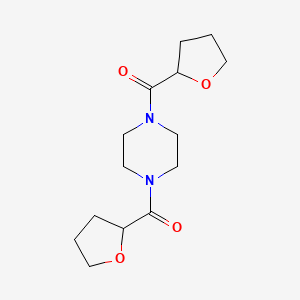

![N-[(3,4-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1352212.png)
